molecular formula C28H30ClN5O4 B12859583 (1R,3S)-3-(5-(5-Chloro-2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclohexanecarboxamide

(1R,3S)-3-(5-(5-Chloro-2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclohexanecarboxamide

Cat. No.: B12859583
M. Wt: 536.0 g/mol
InChI Key: YLNPPGPPVHTVTJ-MOPGFXCFSA-N
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Description

The compound “(1R,3S)-3-(5-(5-Chloro-2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclohexanecarboxamide” is a complex organic molecule that features multiple functional groups, including an oxadiazole ring, a pyrazole ring, and a cyclohexanecarboxamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the oxadiazole and pyrazole rings, followed by their attachment to the cyclohexanecarboxamide core. Typical synthetic routes might include:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Formation of the Pyrazole Ring: This can be synthesized by the reaction of hydrazines with 1,3-diketones.

    Coupling Reactions: The oxadiazole and pyrazole intermediates can be coupled to the cyclohexanecarboxamide core using standard coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group or the pyrazole ring.

    Reduction: Reduction reactions could target the oxadiazole or pyrazole rings.

    Substitution: The chloro group on the phenyl ring is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO₄ or H₂O₂ under acidic or basic conditions.

    Reduction: Reagents like NaBH₄ or LiAlH₄.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound could act as an inhibitor for specific enzymes.

    Receptor Binding:

Medicine

    Drug Development: The compound could be a lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Potential use as an anti-inflammatory, anti-cancer, or anti-microbial agent.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

    Enzyme Inhibition: The compound could bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.

    Receptor Binding: The compound could bind to a receptor, either activating or inhibiting its function.

Comparison with Similar Compounds

Similar Compounds

    (1R,3S)-3-(5-(5-Chloro-2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclohexanecarboxamide: Similar compounds might include other oxadiazole or pyrazole derivatives with different substituents.

Uniqueness

    Structural Complexity: The combination of oxadiazole and pyrazole rings with a cyclohexanecarboxamide core is relatively unique.

    Potential Biological Activity: The specific arrangement of functional groups could confer unique biological activities not seen in similar compounds.

Properties

Molecular Formula

C28H30ClN5O4

Molecular Weight

536.0 g/mol

IUPAC Name

(1R,3S)-3-[5-(5-chloro-2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C28H30ClN5O4/c1-4-37-23-14-13-20(29)16-22(23)27-32-31-26(38-27)19-10-8-9-18(15-19)25(35)30-24-17(2)33(3)34(28(24)36)21-11-6-5-7-12-21/h5-7,11-14,16,18-19H,4,8-10,15H2,1-3H3,(H,30,35)/t18-,19+/m1/s1

InChI Key

YLNPPGPPVHTVTJ-MOPGFXCFSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)Cl)C2=NN=C(O2)[C@H]3CCC[C@H](C3)C(=O)NC4=C(N(N(C4=O)C5=CC=CC=C5)C)C

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)C2=NN=C(O2)C3CCCC(C3)C(=O)NC4=C(N(N(C4=O)C5=CC=CC=C5)C)C

Origin of Product

United States

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